molecular formula C12H17ClN2O B15320904 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-onehydrochloride

1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-onehydrochloride

Cat. No.: B15320904
M. Wt: 240.73 g/mol
InChI Key: NDCYHMYPSNXNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyrrolidine with phenylacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions may involve the use of nucleophiles, such as alkyl halides or amines, in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride has a wide range of applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be compared with other similar compounds, such as 1-(3-aminopyrrolidin-1-yl)ethan-1-one and 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride lies in its phenyl group, which imparts distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-(3-aminopyrrolidin-1-yl)ethan-1-one

  • 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride

  • 1-(3-aminopyrrolidin-1-yl)propan-1-one

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-phenylethanone;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H

InChI Key

NDCYHMYPSNXNRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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